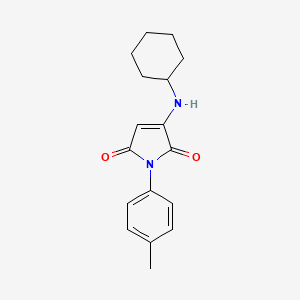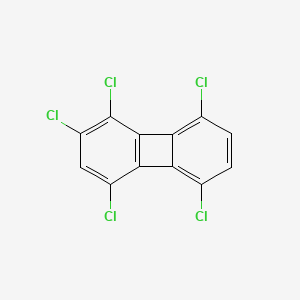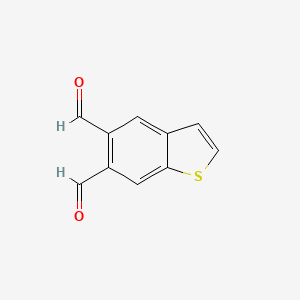![molecular formula C14H11NO2 B14314796 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione CAS No. 111836-50-1](/img/structure/B14314796.png)
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione is a heterocyclic compound that features a fused indole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylindole with suitable reagents to form the desired fused ring system. For instance, the use of N-bromosuccinimide in aqueous t-butyl alcohol can facilitate the formation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful precursors for further cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The aromatic nature of the compound allows for substitution reactions, where different substituents can be introduced onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole or pyridine rings.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific chemical properties, such as dyes and polymers
Wirkmechanismus
The mechanism of action of 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylindole: Shares the indole core but lacks the fused pyridine ring.
Pyrido[1,2-a]indole: Similar fused ring system but without the dimethyl substitution.
Indole-1,4-dione: Contains the indole and dione functionalities but lacks the pyridine ring.
Uniqueness
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione is unique due to its specific fused ring system and the presence of both indole and pyridine rings with dimethyl substitution. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
| 111836-50-1 | |
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2,3-dimethylpyrido[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C14H11NO2/c1-8-9(2)14(17)12-11(13(8)16)7-10-5-3-4-6-15(10)12/h3-7H,1-2H3 |
InChI-Schlüssel |
SSXDJMSSVBOSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)C=C3N2C=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)



![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

